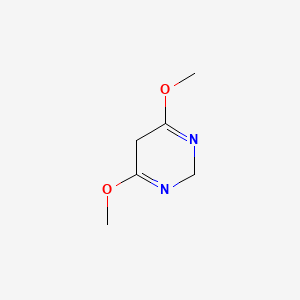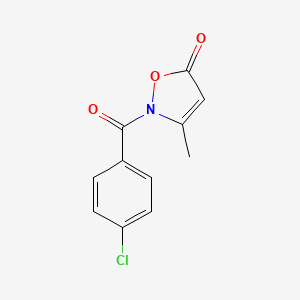
2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is a chemical compound that belongs to the class of organic compounds known as dioxines. These compounds are characterized by a dioxine ring, which is a six-membered ring containing two oxygen atoms. The specific structure of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine includes two dioxine rings connected by a single bond, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.
Industrial Production Methods
In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.
Substitution: The dioxine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.
科学的研究の応用
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2’,4,4’,5,5’-Hexaphenyl-1,2’-biimidazole
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is unique due to its specific dioxine ring structure and the presence of two such rings connected by a single bond. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
93523-57-0 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine |
InChI |
InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2 |
InChIキー |
LWHGMTJTHROFIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=COCO1)C2=COCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)





